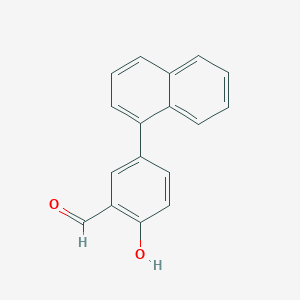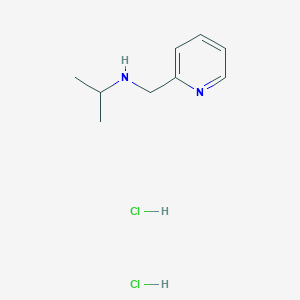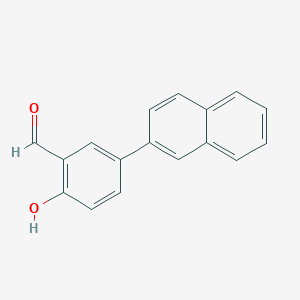
2-Formyl-4-(naphthalen-1-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-4-(naphthalen-1-yl)phenol, 95% is an organic compound that is used in a variety of applications. It is a colorless to pale yellow liquid with a faint odor and a melting point of -20°C. It is an important chemical building block and is used in a variety of fields such as pharmaceuticals, agrochemicals, and cosmetics. It has also been used in the synthesis of a variety of compounds, including dyes and pigments.
Applications De Recherche Scientifique
2-Formyl-4-(naphthalen-1-yl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in DNA-based assays, as a fluorescent dye in immunoassays, and as a substrate in enzyme assays. It has also been used in the synthesis of a variety of compounds, including dyes and pigments. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and cosmetics.
Mécanisme D'action
2-Formyl-4-(naphthalen-1-yl)phenol, 95% acts as a catalyst in a variety of chemical reactions. It is believed to act as a Lewis acid, which is capable of accepting a pair of electrons from a Lewis base. The Lewis acid then forms a covalent bond with the Lewis base, resulting in a new product. The reaction is reversible, allowing for the synthesis of a variety of compounds.
Biochemical and Physiological Effects
2-Formyl-4-(naphthalen-1-yl)phenol, 95% is believed to have a variety of biochemical and physiological effects. It is believed to act as an antioxidant, which can help to reduce oxidative damage caused by free radicals. It has also been shown to have anti-inflammatory and anti-microbial properties. In addition, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Formyl-4-(naphthalen-1-yl)phenol, 95% in lab experiments has a number of advantages. It is a relatively inexpensive chemical, and it is relatively easy to obtain. In addition, it is a relatively non-toxic compound, making it safe to use in laboratory settings. However, it can be difficult to store, as it is a volatile compound.
Orientations Futures
There are a number of potential future directions for the use of 2-Formyl-4-(naphthalen-1-yl)phenol, 95%. It has been suggested that it could be used in the synthesis of new drugs and agrochemicals. In addition, it could be used to create new materials with unique properties, such as high thermal and chemical stability. Finally, it could be used in the development of new analytical techniques, such as high-performance liquid chromatography.
Méthodes De Synthèse
2-Formyl-4-(naphthalen-1-yl)phenol, 95% is synthesized through a process known as the Knoevenagel condensation. This reaction involves the condensation of an aldehyde and a ketone, in the presence of an acid catalyst. The reaction is typically carried out using a solvent such as acetic acid or ethanol. The reaction produces 2-Formyl-4-(naphthalen-1-yl)phenol, 95% as a product.
Propriétés
IUPAC Name |
2-hydroxy-5-naphthalen-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-11-14-10-13(8-9-17(14)19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWZHUSEZAAEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester](/img/structure/B6343924.png)
![1-[4-(3-Chlorophenoxy)butyl]piperazine](/img/structure/B6343928.png)
amine](/img/structure/B6343933.png)
![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)
![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343950.png)
![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B6343964.png)

amine hydrochloride](/img/structure/B6343971.png)

![3-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B6343984.png)
amine hydrochloride](/img/structure/B6343990.png)
![N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344005.png)